molecular formula C14H10ClN3S B2474376 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93717-11-4

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2474376
CAS No.: 93717-11-4
M. Wt: 287.77
InChI Key: XEEMRZODAMAXOV-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine-substituted aromatic ring and the phenyl group on the triazole ring makes 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol unique. This unique structure contributes to its distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under various conditions .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMRZODAMAXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974880
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-09-4
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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